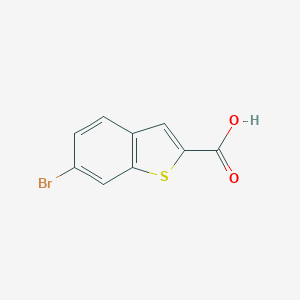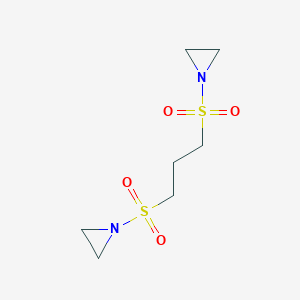
Propane, 1,3-bis(1-aziridinylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-bis(1-aziridinylsulfonyl)-, commonly known as BZ, is a chemical compound that has been extensively studied for its applications in scientific research. BZ is a potent chemical warfare agent that was developed in the 1950s by the United States military. Despite its potential for use as a weapon, BZ has also been used for its unique pharmacological effects. In
Aplicaciones Científicas De Investigación
BZ has been extensively studied for its unique pharmacological effects. It has been shown to produce a range of physiological and behavioral effects in animals and humans. BZ has been used as a research tool to study the central nervous system, memory, and learning. It has also been used to study the effects of stress on the body and the immune system.
Mecanismo De Acción
BZ works by blocking the action of acetylcholine, a neurotransmitter that plays a key role in the nervous system. This results in a range of physiological and behavioral effects, including hallucinations, confusion, and disorientation. BZ also affects the immune system, causing an increase in the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
BZ has a range of biochemical and physiological effects. It has been shown to increase the production of cytokines and other immune system molecules, leading to an inflammatory response. BZ also affects the central nervous system, causing hallucinations, confusion, and disorientation. It can also cause respiratory depression and other physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZ has several advantages as a research tool. It produces a range of physiological and behavioral effects that can be studied in animals and humans. BZ is also relatively easy to synthesize and can be administered in a variety of ways. However, BZ is a potent chemical warfare agent and must be handled with extreme caution. It is also highly toxic and can cause serious health effects if not handled properly.
Direcciones Futuras
There are several future directions for BZ research. One area of interest is the development of new drugs that target the acetylcholine system. Another area of interest is the study of the immune system effects of BZ and the development of new immunomodulatory drugs. Additionally, BZ may have applications in the treatment of certain neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, BZ is a complex organic compound that has been extensively studied for its unique pharmacological effects. BZ has a range of biochemical and physiological effects and has been used as a research tool to study the central nervous system, memory, and learning. While BZ has several advantages as a research tool, it is also highly toxic and must be handled with extreme caution. There are several future directions for BZ research, including the development of new drugs and the study of the immune system effects of BZ.
Métodos De Síntesis
BZ is a complex organic compound that can be synthesized using a multi-step process. The first step involves the reaction of sulfuric acid with ethylene oxide to produce ethylene sulfonic acid. This acid is then reacted with sodium azide to produce sodium azidoethanesulfonate. The final step involves the reaction of this compound with propane-1,3-sultone to produce BZ.
Propiedades
Número CAS |
19218-16-7 |
|---|---|
Nombre del producto |
Propane, 1,3-bis(1-aziridinylsulfonyl)- |
Fórmula molecular |
C7H14N2O4S2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |
InChI |
InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |
Clave InChI |
AKWZGIZOGBOFFB-UHFFFAOYSA-N |
SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
SMILES canónico |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
Otros números CAS |
19218-16-7 |
Sinónimos |
1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




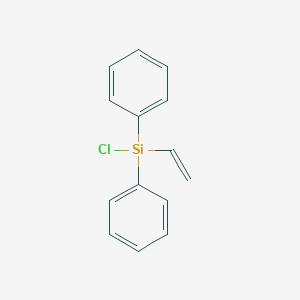
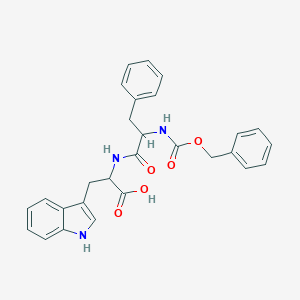
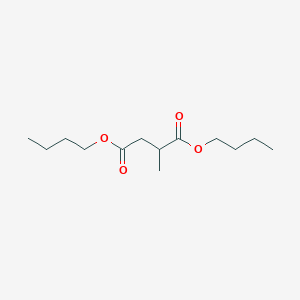
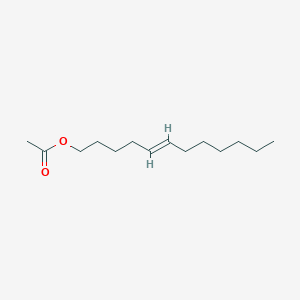
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
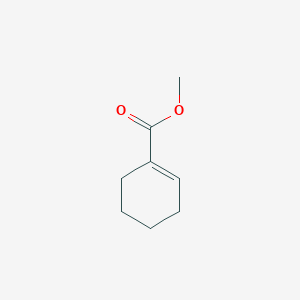
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


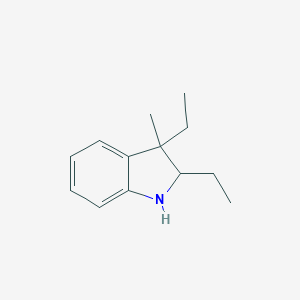

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
